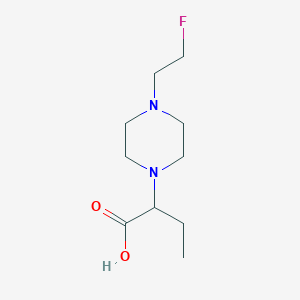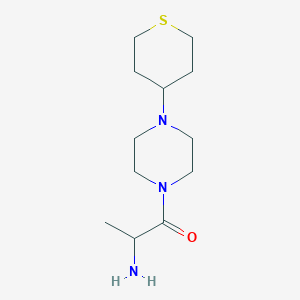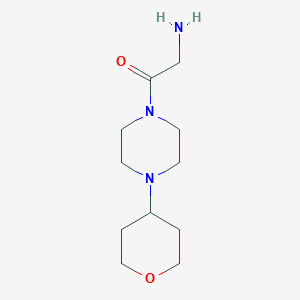
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H18ClFN2O and its molecular weight is 236.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antibacterial and Anthelmintic Activity
A study by Sanjeevarayappa et al. (2015) explored a compound similar in structure to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one. Their research focused on the synthesis and characterization of a related compound, examining its antibacterial and anthelmintic activities. The compound showed moderate anthelmintic activity, indicating potential applications in treating parasitic worm infections.
2. Antipsychotic Potential
Research by Raviña et al. (2000) investigated compounds with a similar structure for their potential as antipsychotic agents. They synthesized a series of butyrophenones with various piperazine fragments, evaluating their affinity for dopamine and serotonin receptors. The study provided insights into the potential use of such compounds in treating psychiatric disorders.
3. Neuroinflammation Imaging
Lee et al. (2022) developed a compound for PET imaging of neuroinflammation, specifically targeting the colony-stimulating factor 1 receptor (CSF1R). This research suggests that similar compounds, including this compound, could be valuable in imaging studies related to neurodegenerative diseases.
4. Antifungal Activity
Compounds with structures related to this compound have been investigated for their antifungal properties. Upadhayaya et al. (2004) synthesized a series of azoles that showed significant antifungal activity against various fungal cultures. This suggests potential applications in developing antifungal medications.
5. Antitubercular Agents
In the search for effective antitubercular agents, Jallapally et al. (2014) synthesized piperazine-thiosemicarbazone hybrids. They demonstrated potent in vitro activity against Mycobacterium tuberculosis, indicating that compounds with a similar structure might be useful in treating tuberculosis.
6. Synthesis of Pharmaceuticals
Compounds structurally related to this compound play a role in the synthesis of various pharmaceuticals. Botteghi et al. (2001) described a key step in synthesizing neuroleptic agents Fluspirilen and Penfluridol, highlighting the importance of such compounds in pharmaceutical manufacturing.
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClFN2O/c1-2-9(11)10(15)14-7-5-13(4-3-12)6-8-14/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKEARSZWSJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



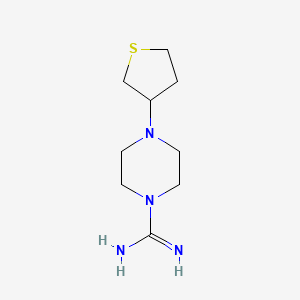
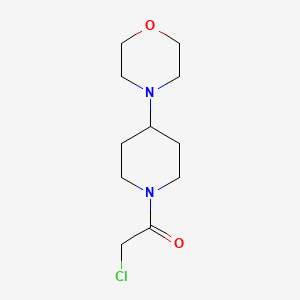

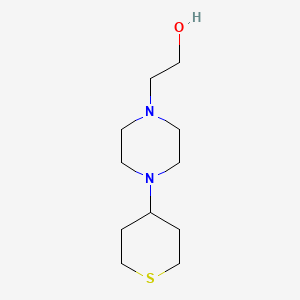
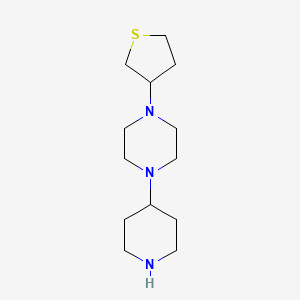
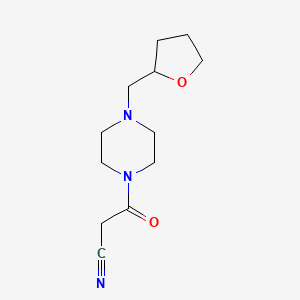
![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)
![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)


